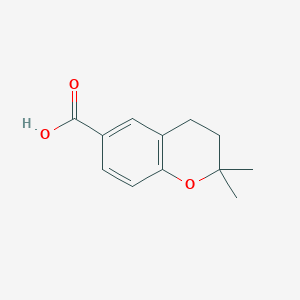
2,2-Dimethylchroman-6-carboxylic acid
概要
説明
2,2-Dimethylchroman-6-carboxylic acid is a chromone derivative . It is a cyclic compound containing nine carbon atoms with sp2 hybridization . The molecular formula is C12H14O3 .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylchroman-6-carboxylic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 206.238 Da and the monoisotopic mass is 206.094299 Da .Physical And Chemical Properties Analysis
2,2-Dimethylchroman-6-carboxylic acid has a density of 1.157g/cm3 . It has a boiling point of 346.4ºC at 760 mmHg . The flash point is 133.8ºC . The compound is solid at ambient temperature .For a more detailed analysis, it would be beneficial to refer to peer-reviewed papers or technical documents related to 2,2-Dimethylchroman-6-carboxylic acid .
科学的研究の応用
1. Synthesis of Complex Biological Active Compounds
2,2-Dimethylchroman framework is found in many complex natural and synthetic compounds that exhibit a range of biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties. A notable study demonstrated an organocatalytic approach to synthesize 2,2-dimethylchromans using tropylium tetrafluoroborate, highlighting a metal-free prenylation process of phenols suitable for continuous flow chemistry. This method offers an efficient and cost-effective pathway to produce these compounds on a large scale with short reaction times and simple product purification (Omoregbee et al., 2020).
2. Potential in Antisickling Agents
Research has shown that certain (2,2-dimethylchroman-6-yl)alkanoic acids possess moderate antigelling activities, which can be beneficial in the development of antisickling agents. These compounds potentially interact with nonpolar sites of hemoglobin S through hydrophobic bonding, suggesting their use in treating sickle cell disease (Fatope & Abraham, 1987).
3. Advancements in Synthesis Methods
Significant advancements have been made in synthesizing 2,2-dimethylchromanones and related compounds. Methods involving the condensation of hydroxybenzoic acids with isoprene in the presence of orthophosphoric acid have been developed to produce carboxy-2,2-dimethylchromans. These methods have been instrumental in creating a variety of structurally diverse compounds (Ahluwalia et al., 1982).
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYIRKGALNGKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278429 | |
| Record name | 2,2-dimethylchroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman-6-carboxylic acid | |
CAS RN |
2039-47-6 | |
| Record name | NSC106255 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC7291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylchroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

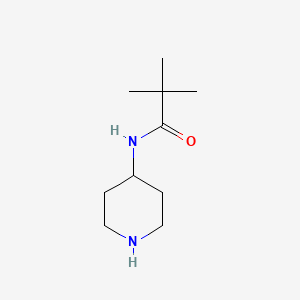


![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3380650.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/structure/B3380657.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]-](/img/structure/B3380658.png)
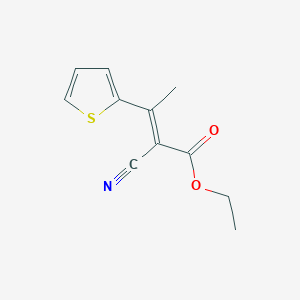

![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3380675.png)
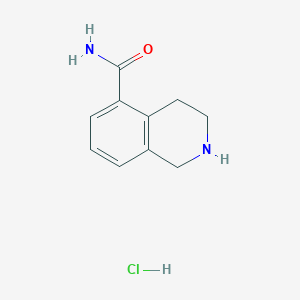
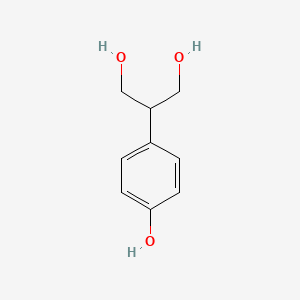
![3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one](/img/structure/B3380708.png)

![Tert-butyl 1-oxaspiro[2,5]octane-6-carboxylate](/img/structure/B3380714.png)